2-(Benzyloxy)-4-(methoxymethoxy)benzaldehyde
Overview
Description
2-(Benzyloxy)-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C16H16O4 It is a benzaldehyde derivative, characterized by the presence of benzyloxy and methoxymethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(methoxymethoxy)benzaldehyde typically involves the protection of hydroxyl groups followed by formylation. One common method includes the benzyloxylation of a hydroxyl group on the benzene ring, followed by the introduction of a methoxymethoxy group. The final step involves the formylation of the benzene ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The benzyloxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Formation of 2-(Benzyloxy)-4-(methoxymethoxy)benzoic acid.
Reduction: Formation of 2-(Benzyloxy)-4-(methoxymethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(methoxymethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxymethoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)benzaldehyde: Similar structure but lacks the benzyloxy group.
4-(Methoxymethoxy)benzaldehyde: Similar structure but lacks the benzyloxy group.
2-(Benzyloxy)benzaldehyde: Similar structure but lacks the methoxymethoxy group.
Uniqueness
2-(Benzyloxy)-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both benzyloxy and methoxymethoxy groups, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
4-(methoxymethoxy)-2-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-12-20-15-8-7-14(10-17)16(9-15)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEIWTSJGCTBHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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